3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
Overview
Description
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is a chemical compound known for its unique structure and significant biological activity. This compound is a conformationally constrained analogue of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which is an agonist at glutamate receptors. Its structure includes a fused isoxazole and pyridine ring system, which contributes to its distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable beta-keto ester with hydroxylamine to form the isoxazole ring, followed by further cyclization to incorporate the pyridine ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes
Scientific Research Applications
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of fused ring systems.
Biology: The compound is investigated for its interactions with glutamate receptors, which are crucial in neurotransmission.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders due to its activity at glutamate receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through its interaction with glutamate receptors, specifically the AMPA subtype. By binding to these receptors, it can modulate synaptic transmission and neuronal excitability. The molecular targets include the ligand-binding domain of the receptor, where it induces conformational changes that enhance or inhibit receptor activity. This modulation of glutamate receptors is crucial for its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA): A well-known agonist at glutamate receptors.
Kainic acid: Another agonist at glutamate receptors with a different ring structure.
Quisqualic acid: A potent agonist at both AMPA and metabotropic glutamate receptors.
Uniqueness: 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is unique due to its conformationally constrained structure, which provides distinct pharmacological properties compared to other glutamate receptor agonists. Its ability to selectively interact with specific receptor subtypes and induce unique conformational changes makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKWJJUUBOBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1ONC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909684 | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105701-67-5 | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 6-HPCA act as an agonist or antagonist at excitatory amino acid receptors?
A1: According to the research, microelectrophoretic techniques in the cat spinal cord revealed that 6-HPCA did not show significant effects as either an agonist or antagonist at excitatory amino acid receptors. []
Q2: What is the preferred conformation of 6-HPCA in solution?
A2: ¹H NMR spectroscopy indicated that 6-HPCA preferentially adopts a conformation where the carboxylate group occupies an equatorial position. []
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